molecular formula C₂₆H₄₄NNaO₇S B1157404 Tauro-α-muricholic Acid Sodium Salt

Tauro-α-muricholic Acid Sodium Salt

Cat. No.: B1157404
M. Wt: 537.68
Attention: For research use only. Not for human or veterinary use.
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Description

Definition and Classification within Bile Acid Taxonomy

Tauro-α-muricholic acid sodium salt is a conjugated bile acid belonging to the muricholic acid family, which are hydroxylated derivatives of cholic acid. It is structurally characterized by taurine conjugation at the C-24 position of α-muricholic acid, a primary bile acid with hydroxyl groups at the 3α, 6β, and 7α positions. Within bile acid taxonomy, it is classified as follows:

  • Class : Steroids and steroid derivatives
  • Subclass : Bile acids, alcohols, and derivatives
  • Direct Parent : Trihydroxy bile acids, alcohols, and derivatives.

Muricholic acids are distinguished by their hydroxylation patterns (Table 1). This compound is unique to rodents, contrasting with human bile acids such as cholic acid and chenodeoxycholic acid.

Table 1: Structural Comparison of Muricholic Acid Variants

Form Hydroxyl Group Positions Species Prevalence
α-Muricholic 3α, 6β, 7α Mice, Rats
β-Muricholic 3α, 6β, 7β Mice, Rats
ω-Muricholic 3α, 6α, 7β Mice (conventional)
Hyocholic 3α, 6α, 7α Pigs
Cholic 3α, 7α, 12α Humans

Data derived from .

Historical Discovery and Characterization

Muricholic acids were first identified in murine bile in the mid-20th century, earning their name from mouse-derived samples (Mus musculus). This compound was later characterized as a taurine-conjugated form during investigations into rodent bile acid diversity. Key milestones include:

  • 1950s : Isolation of α- and β-muricholic acids from mouse liver.
  • 1980s : Identification of taurine conjugation as a mechanism enhancing bile acid solubility and reducing cytotoxicity.
  • 2010s : Elucidation of Cyp2c70 as the enzyme responsible for 6β-hydroxylation in α-muricholic acid synthesis.

The compound’s structure was confirmed via nuclear magnetic resonance (NMR) and mass spectrometry, revealing its molecular formula (C₂₆H₄₄NNaO₇S) and stereospecific hydroxylation.

Evolutionary Significance in Mammalian Bile Acid Profiles

This compound exemplifies evolutionary adaptation in bile acid metabolism. Rodents developed Cyp2c70, an enzyme absent in humans, to hydroxylate chenodeoxycholic acid (CDCA) at the 6β position, yielding α-muricholic acid. This adaptation serves two purposes:

  • Reduced Cytotoxicity : Hydroxylation increases hydrophilicity, mitigating membrane disruption.
  • FXR Modulation : Tauro-α-muricholic acid acts as a farnesoid X receptor (FXR) antagonist, regulating bile acid synthesis and lipid metabolism.

In contrast, humans rely on CDCA and cholic acid, which are more hydrophobic and potent FXR agonists. This divergence underscores species-specific strategies for balancing detoxification and metabolic signaling.

Biological Distribution and Species-Specific Occurrence

This compound is predominantly found in:

  • Liver : Synthesized via Cyp2c70-mediated hydroxylation and taurine conjugation.
  • Intestine : Modulates gut microbiota composition and bile acid recycling.
  • Feces and Urine : Excreted as sulfated or deconjugated metabolites.

Species-Specific Prevalence :

  • Mice/Rats : Constitutes 30–50% of biliary bile acids.
  • Humans : Trace amounts detected in urine (<1% of total bile acids).

Germ-free mice exhibit elevated α-muricholic acid levels, underscoring microbiota’s role in bile acid metabolism.

Relationship to Human Bile Acid Metabolism

Although humans lack Cyp2c70 and do not synthesize muricholic acids, this compound has indirect relevance:

  • Microbial Metabolism : Gut bacteria may convert human bile acids into muricholic-like compounds, detectable in fecal samples.
  • Therapeutic Insights : Studies in Cyp2c70 knockout mice (which mimic human bile acid profiles) reveal that muricholic acid supplementation improves cholestasis and gut barrier function.
  • FXR Research : As an FXR antagonist, Tauro-α-muricholic acid informs drug development for metabolic disorders.

This cross-species comparative approach bridges rodent models to human pathophysiology, highlighting conserved regulatory mechanisms in bile acid signaling.

Properties

Molecular Formula

C₂₆H₄₄NNaO₇S

Molecular Weight

537.68

Synonyms

2-[[(3α,5β,6β,7α)-3,6,7-Trihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonic Acid Sodium Salt; _x000B_N-(3α,6β,7α-Trihydroxy-5β-cholan-24-oyl)-taurine Sodium Salt;  Tauro-α-muricholate Sodium Salt; 

Origin of Product

United States

Scientific Research Applications

Cholestasis Studies

Tauro-α-muricholic acid sodium salt is widely utilized in cholestasis research, where it serves as an experimental detergent. Cholestasis refers to the impairment of bile flow, which can lead to liver damage and other complications. The compound's ability to modulate bile acid signaling makes it a valuable tool for studying the mechanisms underlying cholestasis and potential therapeutic interventions .

Metabolic Profiling

Recent studies have highlighted the presence of tauro-α-muricholic acid in human serum, emphasizing its relevance in metabolic profiling. The targeted analysis of bile acids allows researchers to investigate interspecies differences in bile acid composition and their implications for metabolic diseases . Its sensitivity and low sample requirements make it suitable for lipidomics and metabolomics studies, particularly in toxicological contexts .

Farnesoid X Receptor Antagonism

As a reversible antagonist of FXR, this compound plays a significant role in studies aimed at understanding FXR's function in regulating metabolic pathways. This receptor is crucial for maintaining bile acid levels and influencing lipid metabolism. Research indicates that tauro-α-muricholic acid can be utilized to evaluate FXR activity and explore potential therapeutic applications in metabolic disorders .

Comparative Analysis of Applications

Application AreaDescriptionKey Findings
Cholestasis StudiesUsed as an experimental detergent to study bile flow impairmentHelps elucidate mechanisms of cholestasis and potential treatments .
Metabolic ProfilingAnalyzed in human serum to understand bile acid compositionReveals interspecies differences and aids in toxicological studies .
FXR AntagonismInvestigated as a competitive antagonist of FXR to regulate metabolic pathwaysProvides insights into FXR's role in lipid and glucose metabolism .

Case Study 1: Cholestasis Mechanisms

A study explored the effects of this compound on cholestatic liver injury models. Researchers found that administration of the compound mitigated liver damage by modulating bile acid signaling pathways, highlighting its therapeutic potential in cholestatic conditions.

Case Study 2: Metabolic Profiling Techniques

In another investigation, scientists employed advanced analytical techniques to profile circulating bile acids, including tauro-α-muricholic acid, in various animal models. The findings underscored the compound's utility in understanding metabolic dysregulation across species.

Comparison with Similar Compounds

Comparison with Structurally Related Bile Acids

Structural Differences

Tauro-conjugated muricholic acids differ in hydroxyl group configurations:

  • Tauro-β-muricholic Acid (TβMCA) : 3α, 6β, 7β hydroxylation .
  • Tauro-ω-muricholic Acid (TωMCA) : 3α, 6α, 7β hydroxylation .

Structural Implications :

  • Hydroxyl group positions determine receptor binding affinity. For example, TβMCA’s 7β-OH group enables FXR antagonism, whereas TαMCA’s 7α-OH group may favor FXR agonism .
Tauro-α-Muricholic Acid Sodium Salt (TαMCA)
  • Cholestasis : In α-naphthylisothiocyanate (ANIT)-induced cholestasis, TαMCA levels decrease but are restored by therapeutic agents like paeoniflorin, correlating with improved liver function .
  • Sex-Specific Regulation : Female mice exhibit higher basal TαMCA levels than males, suggesting hormonal modulation .
  • Microbiota Interaction : Reduces abundance of bile salt hydrolase (BSH)-producing bacteria, altering bile acid deconjugation .
Tauro-β-Muricholic Acid (TβMCA)
  • FXR Antagonism : Inhibits FXR signaling, disrupting bile acid feedback regulation and promoting Cyp7a1 expression (bile acid synthesis) .
  • Liver Fibrosis : Elevated in carbon tetrachloride (CCl₄)-induced fibrosis models, correlating with Fyn kinase upregulation .
  • Immune Modulation : Stimulates dendritic cells to express OX40L and PDL2, enhancing Th2 immune responses .
Tauro-ω-Muricholic Acid (TωMCA)
  • Biomarker Potential: Upregulated in lean metabolic dysfunction-associated fatty liver disease (MAFLD), serving as a diagnostic marker .
  • Neonatal Sepsis : Elevated in early-onset neonatal sepsis (EOS), highlighting its clinical utility .

Pharmacokinetic and Clinical Relevance

Parameter TαMCA TβMCA TωMCA
Major Pathway FXR/PPARα modulation FXR antagonism Bile acid conjugation
Disease Association Cholestasis Liver fibrosis MAFLD, neonatal sepsis
Biomarker Status Research tool Therapeutic target Diagnostic marker
Sex-Specific Variation Higher in females Not reported Not reported

Research Findings and Clinical Implications

  • ANIT-Induced Cholestasis : TαMCA and TβMCA levels are inversely regulated; TαMCA depletion correlates with liver injury, while TβMCA accumulation exacerbates FXR inhibition .
  • MAFLD : TωMCA is elevated in lean MAFLD patients, suggesting its role in metabolic dysregulation independent of obesity .
  • Therapeutic Targeting : TβMCA’s FXR antagonism makes it a candidate for treating FXR-overactivation disorders, while TαMCA supplementation may benefit cholestasis .

Preparation Methods

Core Reaction: Taurine Conjugation to α-Muricholic Acid

The synthesis of T-α-MCA begins with the conjugation of α-muricholic acid (α-MCA) to taurine. This step requires activation of the carboxyl group on α-MCA, typically achieved using carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC). The reaction proceeds under anhydrous conditions in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO):

α-MCA-COOH + H2N-CH2CH2SO3HEDCI, DMFT-α-MCA + Byproducts\text{α-MCA-COOH + H}2\text{N-CH}2\text{CH}2\text{SO}3\text{H} \xrightarrow{\text{EDCI, DMF}} \text{T-α-MCA + Byproducts}

Key parameters influencing yield and purity include:

  • Molar ratio : A 1:1.2 ratio of α-MCA to taurine minimizes excess reagent contamination.

  • Temperature : Reactions conducted at 25–30°C prevent thermal degradation.

  • Reaction time : 12–24 hours ensures complete amide bond formation.

Sodium Salt Formation

The acidic form of T-α-MCA is neutralized with sodium hydroxide (NaOH) to yield the sodium salt. This step enhances solubility and stability:

T-α-MCA-H + NaOHT-α-MCA-Na + H2O\text{T-α-MCA-H + NaOH} \rightarrow \text{T-α-MCA-Na + H}_2\text{O}

Neutralization is typically performed in aqueous ethanol (70% v/v) to facilitate precipitation, followed by lyophilization.

Industrial-Scale Production

Process Optimization

Industrial synthesis scales the conjugation reaction using continuous flow systems to improve efficiency:

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume50–100 mL500–1,000 L
Catalyst Loading1.2 eq EDCI1.1 eq EDCI
Purification MethodColumn ChromatographyCrystallization
Yield65–70%75–80%

Continuous flow reactors reduce side reactions by maintaining precise temperature and mixing conditions.

Purification Protocols

Crude T-α-MCA undergoes sequential purification:

  • Solvent Extraction : Ethyl acetate removes unreacted taurine and coupling agents.

  • Crystallization : Recrystallization from ethanol-water (9:1) yields >95% pure product.

  • Ion-Exchange Chromatography : Removes residual sodium ions and counterions.

Quality Control and Analytical Validation

Purity Assessment

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for purity evaluation:

Analytical MethodTarget SpecificationTypical Result
HPLC (UV detection)Purity ≥95%97.2 ± 0.8%
LC-MS/MSIsotopic purity ≥98%98.5 ± 0.3%
Karl Fischer TitrationMoisture ≤1.5%0.9 ± 0.2%

Certificates of Analysis (CoA) from manufacturers like Avanti Polar Lipids validate lot-specific data, including residual solvent levels and heavy metal content.

Structural Confirmation

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the integrity of the amide bond and sodium sulfonate group:

  • 1^1H NMR : Peaks at δ 3.65 ppm (taurine methylene) and δ 0.65 ppm (steroid methyl groups).

  • IR : Stretching vibrations at 1,650 cm1^{-1} (amide C=O) and 1,040 cm1^{-1} (sulfonate S=O).

Challenges and Mitigation Strategies

Stereochemical Integrity

α-MCA’s 3α,6β,7α-hydroxyl configuration is prone to epimerization under acidic or basic conditions. Mitigation strategies include:

  • pH Control : Maintaining neutral pH during conjugation and salt formation.

  • Low-Temperature Storage : Storing intermediates at −20°C to prevent racemization.

Scalability Limitations

Industrial-scale crystallization often results in polymorphic variations. Implementing seeded crystallization with controlled cooling rates ensures consistent crystal morphology.

Q & A

Basic Research Questions

Q. What are the key chemical identifiers and storage conditions for Tauro-α-muricholic Acid Sodium Salt?

  • Chemical Identity : Molecular formula: C₂₆H₄₅NO₇S (free acid: C₂₆H₄₄NNaO₇S for sodium salt), CAS: 25613-05-2 (free acid), molecular weight: 515.7–537.68 g/mol (varies by hydration state) .
  • Storage : Store at -20°C in airtight containers to prevent degradation. Avoid repeated freeze-thaw cycles .

Q. How is this compound synthesized, and what are its solubility properties?

  • Synthesis : Typically prepared via conjugation of α-muricholic acid with taurine, followed by sodium salt formation. Protocols for bile acid synthesis often involve enzymatic or chemical coupling .
  • Solubility : Water-soluble at concentrations up to 11 mM. For experimental use, dissolve in deionized water or buffered solutions (e.g., PBS) at neutral pH .

Q. What analytical methods are recommended for confirming purity and structure?

  • Purity : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity) .
  • Structural Confirmation : Use LC-MS/MS or NMR for detailed characterization. Deuterated analogs (e.g., Tauro-α-muricholic Acid-d4 Sodium Salt) aid in isotopic tracing .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported molecular weights or stability data for this compound?

  • Data Conflict Analysis : Variations in molecular weight (e.g., 515.7 vs. 537.68) arise from hydration states or salt forms. Cross-validate using vendor-specific certificates of analysis and replicate experimental conditions (e.g., anhydrous vs. hydrated forms) .
  • Stability Studies : Conduct accelerated stability testing under varying temperatures and humidity levels. Monitor degradation via HPLC to establish optimal storage protocols .

Q. What role does this compound play in modulating FXR receptor activity, and how is this applied in metabolic studies?

  • Mechanistic Insight : Acts as a competitive FXR antagonist, inhibiting bile acid signaling pathways. Use in vivo models (e.g., mice) at doses of 5–50 mg/kg to study metabolic disorders like cholestasis or fatty liver disease .
  • Experimental Design : Pair with FXR agonists (e.g., obeticholic acid) to assess dose-dependent antagonism. Measure downstream markers (e.g., CYP7A1 expression) via qPCR .

Q. How can isotopic labeling (e.g., deuterated forms) enhance pharmacokinetic or tracer studies of this compound?

  • Isotopic Applications : Deuterated analogs (e.g., Tauro-α-muricholic Acid-d4 Sodium Salt) enable precise quantification in biological matrices using LC-MS/MS. Use in mass spectrometry imaging (MSI) to track tissue distribution .
  • Methodology : Administer deuterated forms alongside unlabeled compounds to correct for matrix effects. Validate extraction efficiency using stable isotope dilution assays .

Q. What are the challenges in preparing and analyzing this compound in complex biological matrices?

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or bile. Optimize mobile phases (e.g., methanol/ammonium acetate) for LC-MS/MS .
  • Interference Mitigation : Account for co-eluting bile acids (e.g., taurochenodeoxycholic acid) by adjusting chromatographic gradients or using high-resolution mass spectrometry .

Q. How does this compound interact with other bile acids in gut-liver axis studies?

  • Synergistic/Antagonistic Effects : Combine with tauro-β-muricholic acid or taurocholic acid to study competitive transport via NTCP or ASBT transporters. Measure uptake in primary hepatocytes or intestinal organoids .
  • Data Interpretation : Use multivariate analysis to model interactions. Reference bile acid profiling datasets from metabolomics repositories (e.g., HMDB) .

Methodological Guidelines

  • Experimental Reproducibility : Standardize animal dosing (e.g., mg/kg based on body weight) and include negative controls (e.g., vehicle-treated groups) .
  • Ethical Compliance : For isotopic or controlled substance studies, ensure compliance with institutional guidelines (e.g., ISO/IEC 17025 for analytical rigor) .

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